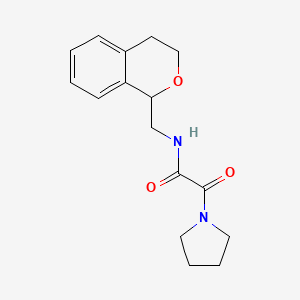![molecular formula C24H28F3N3OS B12486216 4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group are key functional groups that enable binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group.
4-tert-butyl-N-{[2-(piperidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C24H28F3N3OS |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H28F3N3OS/c1-23(2,3)17-9-7-16(8-10-17)21(31)29-22(32)28-19-15-18(24(25,26)27)11-12-20(19)30-13-5-4-6-14-30/h7-12,15H,4-6,13-14H2,1-3H3,(H2,28,29,31,32) |
Clave InChI |
QRRPHWQBFJBNJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12486137.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)
![1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12486174.png)
![Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486182.png)
![3,3'-[(4-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12486189.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12486195.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486202.png)

![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
![2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B12486222.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12486228.png)
